2-Aminobenzothiazole
Overview
Description
2-Aminobenzothiazole is a heterocyclic compound with the molecular formula C7H6N2S. It consists of a benzene ring fused to a thiazole ring, with an amino group attached to the second carbon of the thiazole ring. This compound is known for its significant biological activity and is widely used in various fields, including medicinal chemistry and industrial applications .
Mechanism of Action
Target of Action
2-Aminobenzothiazole primarily targets the PI3Kγ enzyme . This enzyme plays a crucial role in various cellular processes, including cell growth, proliferation, differentiation, motility, survival, and intracellular trafficking .
Mode of Action
This compound interacts with its target, the PI3Kγ enzyme, by binding to its adenosine triphosphate (ATP) binding domain . The compound forms four hydrogen bonds with the amino acid residues of the protein: valine 882, threonine 887, and aspartic acid 841 . This interaction results in the formation of a stable complex molecule .
Biochemical Pathways
It’s known that the compound’s interaction with the pi3kγ enzyme can influence various cellular processes controlled by this enzyme .
Pharmacokinetics
In silico studies suggest that the compound could potentially be orally active
Result of Action
This compound exhibits a wide spectrum of biological activity. It has been shown to have antiviral , antimicrobial , anti-inflammatory , antidiabetic , analgesic , antioxidant , antidepressant , anticonvulsant , antianginal , and antitumor effects . It also has immunomodulatory , anthelmintic , antimalarial , fungicidal , insecticidal , and herbicidal effects .
Action Environment
The action of this compound can be influenced by various environmental factors. For instance, its widespread and intensive utilization has led to its detection in aquatic environments, encompassing both groundwater and surface water . The impact of these environmental factors on the compound’s action, efficacy, and stability is an area of ongoing research.
Biochemical Analysis
Biochemical Properties
2-Aminobenzothiazole exhibits a pronounced spectrum of biological activity, interacting with a variety of enzymes, proteins, and other biomolecules . It serves as a reactant or a reaction intermediate for affording various fused heterocycles . The NH2 and endocyclic N functions of this compound are suitable to assist reactions with common bis electrophilic reagents to form a diverse fused heterocyclic scaffold .
Cellular Effects
This compound has been found to have significant effects on various types of cells and cellular processes . It influences cell function, including impacts on cell signaling pathways, gene expression, and cellular metabolism . For instance, it has been shown to have cytotoxic effects on HEp-2 cells in a dose-dependent manner .
Molecular Mechanism
At the molecular level, this compound exerts its effects through various mechanisms. It has been found to bind to the PI3Kγ enzyme’s binding site, forming hydrogen bonds with several amino acid residues . This binding can lead to changes in gene expression and can result in enzyme inhibition or activation .
Preparation Methods
Synthetic Routes and Reaction Conditions: 2-Aminobenzothiazole can be synthesized through several methods. One common approach involves the cyclization of arylthioureas. For example, the reaction of 2-aminothiophenol with carbon disulfide and ammonia leads to the formation of this compound. Another method involves the reaction of 2-chlorobenzothiazole with ammonia .
Industrial Production Methods: In industrial settings, this compound is often produced through the reaction of aniline with carbon disulfide and sulfur, followed by cyclization. This method is favored due to its high yield and cost-effectiveness .
Chemical Reactions Analysis
2-Aminobenzothiazole undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form 2-nitrobenzothiazole using oxidizing agents such as nitric acid.
Reduction: Reduction of this compound can yield 2-aminobenzothiazoline.
Substitution: It can undergo nucleophilic substitution reactions, where the amino group is replaced by other functional groups. For instance, reacting with acyl chlorides can form amides .
Common Reagents and Conditions:
- Oxidizing agents: Nitric acid
- Reducing agents: Hydrogen gas with a catalyst
- Substituting agents: Acyl chlorides
Major Products:
- 2-Nitrobenzothiazole (oxidation)
- 2-Aminobenzothiazoline (reduction)
- Amides (substitution)
Scientific Research Applications
2-Aminobenzothiazole has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of various heterocyclic compounds. Its derivatives are important in the development of new materials and catalysts .
Biology: In biological research, this compound derivatives are studied for their antimicrobial, antiviral, and anticancer properties. They are also used in the development of fluorescent probes for imaging applications .
Medicine: this compound and its derivatives have shown potential as therapeutic agents. They exhibit activities such as anti-inflammatory, analgesic, and antitumor effects. Some derivatives are being investigated as potential drugs for treating diseases like cancer and infections .
Industry: In industrial applications, this compound is used in the production of dyes, rubber accelerators, and corrosion inhibitors. It also serves as an intermediate in the synthesis of various chemicals .
Comparison with Similar Compounds
2-Aminobenzothiazole can be compared with other benzothiazole derivatives such as 2-mercaptobenzothiazole and 2-hydroxybenzothiazole.
2-Mercaptobenzothiazole:
- Contains a thiol group instead of an amino group.
- Used primarily as a rubber accelerator and corrosion inhibitor.
- Exhibits different reactivity due to the presence of the thiol group .
2-Hydroxybenzothiazole:
- Contains a hydroxyl group instead of an amino group.
- Used in the synthesis of dyes and as a corrosion inhibitor.
- Shows different chemical behavior due to the hydroxyl group .
Uniqueness of this compound:
- The presence of the amino group makes it a versatile intermediate for various chemical reactions.
- Exhibits a broad spectrum of biological activities, making it valuable in medicinal chemistry .
Properties
IUPAC Name |
1,3-benzothiazol-2-amine | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H6N2S/c8-7-9-5-3-1-2-4-6(5)10-7/h1-4H,(H2,8,9) | |
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URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UHGULLIUJBCTEF-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)N=C(S2)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H6N2S | |
Record name | 2-AMINOBENZOTHIAZOLE | |
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DSSTOX Substance ID |
DTXSID1024467 | |
Record name | 2-Aminobenzothiazole | |
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Molecular Weight |
150.20 g/mol | |
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Physical Description |
2-aminobenzothiazole is an odorless gray to white powder. (NTP, 1992), Gray to white odorless solid; [CAMEO] Off-white crystalline powder; [Alfa Aesar MSDS] | |
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Boiling Point |
Decomposes (NTP, 1992) | |
Record name | 2-AMINOBENZOTHIAZOLE | |
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Solubility |
less than 1 mg/mL at 66 °F (NTP, 1992), SLIGHTLY SOL IN WATER, SOL IN ALCOHOL, ETHER, CHLOROFORM | |
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Density |
0.5 (NTP, 1992) - Less dense than water; will float | |
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Vapor Pressure |
0.000112 [mmHg] | |
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Color/Form |
PLATES FROM WATER, LEAFLETS FROM WATER | |
CAS No. |
136-95-8 | |
Record name | 2-AMINOBENZOTHIAZOLE | |
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Melting Point |
270 °F (NTP, 1992), 132 °C | |
Record name | 2-AMINOBENZOTHIAZOLE | |
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Retrosynthesis Analysis
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